molecular formula C20H20F2N2O2S B2872285 (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide CAS No. 1005937-03-0

(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide

Cat. No.: B2872285
CAS No.: 1005937-03-0
M. Wt: 390.45
InChI Key: VECMWKHJEIZAFS-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Its structure, featuring a benzothiazole core substituted with fluorine atoms and a dimethylphenylacetamide group, is characteristic of scaffolds designed to interact with the ATP-binding sites of various protein kinases. Research into analogous benzothiazole acetamide compounds suggests potential utility in oncology research, where such molecules are investigated for their ability to modulate signaling pathways that drive cell proliferation and survival [https://pubchem.ncbi.nlm.nih.gov/]. The specific substitution pattern on this molecule, including the difluoro and methoxyethyl groups, is likely intended to optimize pharmacokinetic properties such as metabolic stability and cell membrane permeability. This compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed information on purity and characterization data.

Properties

IUPAC Name

N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2S/c1-12-4-5-13(2)14(8-12)9-18(25)23-20-24(6-7-26-3)19-16(22)10-15(21)11-17(19)27-20/h4-5,8,10-11H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECMWKHJEIZAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of fluorine atoms and a methoxyethyl group enhances its pharmacological properties. The molecular formula is C15H14F2N4O2SC_{15}H_{14}F_2N_4O_2S, with a molecular weight of 352.4 g/mol.

PropertyValue
Molecular FormulaC15H14F2N4O2SC_{15}H_{14}F_2N_4O_2S
Molecular Weight352.4 g/mol
CAS Number1203442-18-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole structure followed by acetamide formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound .

Anticancer Properties

Research indicates that compounds with benzo[d]thiazole scaffolds exhibit significant anticancer properties. For instance, derivatives have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The biological activity profile includes antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that similar compounds can inhibit bacterial growth effectively . The specific activity of this compound against various microbial strains remains to be fully elucidated through empirical testing.

The mechanism of action may involve interaction with specific biological targets such as enzymes or receptors. For example, compounds with similar structures have been shown to interact with angiotensin II receptors, leading to antihypertensive effects . Further studies are necessary to identify the precise pathways affected by this compound.

Case Studies

  • Anticancer Activity : In a study examining the effects of various benzo[d]thiazole derivatives on cancer cell lines, it was found that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cells .
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity of substituted benzo[d]thiazoles against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation into this compound's efficacy .

Comparison with Similar Compounds

Structural Analogs from Patent Literature (EP3 348 550A1)

The European Patent Application (EP3 348 550A1) discloses benzothiazole-acetamide derivatives with varying substituents :

Compound Name R1 (Benzothiazole) R2 (Acetamide) Key Features
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide 6-CF3 3-OCH3-phenyl Strong electron-withdrawing CF3 group
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide 6-CF3 Phenyl Minimal steric hindrance
Target Compound 4,6-F; 3-OCH2CH2OCH3 2,5-(CH3)2-phenyl Electron-donating methoxyethyl; dimethylphenyl

Key Observations :

  • Steric Considerations : The 2,5-dimethylphenyl group in the target compound introduces greater steric hindrance than phenyl or methoxyphenyl groups, which may influence binding affinity.

Substituent-Driven Property Modifications

A comparison with 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide () reveals:

  • Benzothiazole Substitutents : Ethyl (C2H5) vs. methoxyethyl (OCH2CH2OCH3) groups influence lipophilicity (LogP), with methoxyethyl likely enhancing water solubility.

Data Tables

Table 1: Substituent Comparison of Benzothiazole-Acetamide Derivatives

Feature Target Compound EP3 348 550A1 Analogs Compound
Benzothiazole Substituents 4,6-F; 3-OCH2CH2OCH3 6-CF3; variable R1 3-C2H5; 4,6-F
Acetamide Group 2,5-(CH3)2-phenyl Phenyl/methoxyphenyl 2,5-dioxopyrrolidin-1-yl
Molecular Weight (g/mol) ~420 (estimated) 380–400 ~395
Key Spectral Peaks 1H NMR: δ 2.2 (CH3), 3.4 (OCH3) 1H NMR: δ 7.5–8.0 (CF3 aromatic) IR: 1670 cm⁻¹ (C=O), 1657 cm⁻¹ (C=N)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.